molecular formula C16H30BN3O2 B13901371 N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine

N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine

Cat. No.: B13901371
M. Wt: 307.2 g/mol
InChI Key: HNQPNHFMMAQQNK-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-amine is a complex organic compound featuring a pyrazole ring substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Boronate Ester Formation: The pyrazole derivative is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronate ester group.

    Amine Substitution: Finally, the N,N-diethylpropan-1-amine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.

    Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. The boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-amine would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The boronate ester group could also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-amine is unique due to the presence of both a pyrazole ring and a boronate ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H30BN3O2

Molecular Weight

307.2 g/mol

IUPAC Name

N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-amine

InChI

InChI=1S/C16H30BN3O2/c1-7-19(8-2)10-9-11-20-13-14(12-18-20)17-21-15(3,4)16(5,6)22-17/h12-13H,7-11H2,1-6H3

InChI Key

HNQPNHFMMAQQNK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCN(CC)CC

Origin of Product

United States

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